molecular formula C20H18N6O2 B2945667 N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105223-87-7

N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2945667
CAS No.: 1105223-87-7
M. Wt: 374.404
InChI Key: QZXYSESBLHXKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule belonging to the class of 1H-pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor scaffold . The molecular structure integrates a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group and a p-tolyl (4-methylphenyl) group, motifs frequently employed in drug discovery to modulate biological activity and selectivity . The core 1H-pyrazolo[3,4-d]pyrimidine structure is a purine isostere, allowing it to interact with various enzyme active sites, particularly kinases . Research indicates that analogous compounds within this chemical class have been investigated as potent inhibitors of specific kinases, such as Casein Kinase 1 (CK1), which is implicated in cellular signaling pathways relevant to oncology and neuroscience research . The mechanism of action for this compound is anticipated to involve competitive binding at the ATP-binding pocket of target kinases, thereby modulating phosphorylation events and downstream signaling cascades. This product is intended for research applications only, including but not limited to, early-stage drug discovery, biochemical assay development, and structure-activity relationship (SAR) studies. It is supplied with high purity and quality for reliable experimental results. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-12-2-5-14(6-3-12)23-18-15-10-22-26-19(15)25-20(24-18)21-9-13-4-7-16-17(8-13)28-11-27-16/h2-8,10H,9,11H2,1H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXYSESBLHXKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound is of interest due to its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions. The structure was characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming the intended molecular configuration.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit casein kinase 1 (CK1), an enzyme implicated in cancer progression. In particular, compounds structurally similar to this compound have shown promising results with IC50 values indicating potent inhibition of CK1 activity .

Anti-inflammatory and Antimicrobial Effects

Compounds within the pyrazolo[3,4-d]pyrimidine family have also been noted for their anti-inflammatory and antimicrobial activities. Research indicates that these compounds can modulate inflammatory pathways and exhibit broad-spectrum antimicrobial effects . The presence of the benzo[d][1,3]dioxole moiety is believed to enhance these biological activities due to its ability to interact with various biological targets.

Case Study 1: CK1 Inhibition

In a study focused on CK1 inhibitors, derivatives similar to this compound were evaluated for their inhibitory effects on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in various cancer models, suggesting a potential role in cancer therapy .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of pyrazolo[3,4-d]pyrimidines against several pathogenic bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound may also hold promise as an antimicrobial agent.

Data Tables

Biological Activity IC50 Value (µM) Reference
CK1 Inhibition78
Antimicrobial ActivityVaries by strain

Comparison with Similar Compounds

JAK Inhibition and Selectivity

The target compound’s benzodioxole group enables strong hydrophobic interactions with the JAK3 ATP-binding pocket, as demonstrated in docking studies . In contrast, analogs with aliphatic N6 substituents (e.g., cyclohexenylethyl in ) show reduced binding due to weaker π-π interactions . The methoxypropyl derivative () exhibits improved aqueous solubility but diminished cellular activity, likely due to reduced membrane permeability .

Metabolic Stability

Benzodioxole-containing derivatives (e.g., target compound and ) demonstrate slower hepatic clearance compared to chlorophenyl or diethyl-substituted analogs (), attributed to the benzodioxole’s resistance to oxidative metabolism .

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s logP (~3.2, estimated) is higher than methoxypropyl analogs (logP ~2.1), favoring blood-brain barrier penetration but increasing plasma protein binding .
  • Synthetic Accessibility : Derivatives with symmetric substituents (e.g., bis-isopropyl in ) are synthetically simpler but pharmacologically inferior, highlighting the necessity of balanced substituent design .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:

  • Core synthesis : Start with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) as a precursor. Substitution reactions at the 4- and 6-positions with p-toluidine and benzodioxole-derived amines can be achieved using nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the final product .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine analytical techniques for robust validation:

  • HPLC-UV/MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>95%). Mass spectrometry (ESI+) confirms the molecular ion peak (expected m/z ~450) .
  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ should resolve aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and benzodioxole methylene (δ 5.1–5.3 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS hazard guidelines (acute toxicity, skin/eye irritation):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize solid spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:

  • Reaction path search : Use software like Gaussian or ORCA to model transition states and identify energetically favorable pathways for substitutions .
  • Machine learning : Train models on reaction yield data (temperature, solvent, catalyst) to predict optimal conditions. COMSOL Multiphysics can simulate heat/mass transfer in scaled-up reactors .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Apply systematic validation workflows:

  • Dose-response curves : Test the compound across a wide concentration range (nM–µM) in cellular assays to identify non-linear effects .
  • Control experiments : Use structurally similar analogs (e.g., methyl or fluoro-substituted derivatives) to isolate the role of the benzodioxole and p-tolyl groups in activity .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer : Balance reaction kinetics and engineering constraints:

  • Continuous flow systems : Use microreactors with precise temperature control (e.g., 80–100°C) to enhance mixing and reduce side reactions .
  • Membrane separation : Integrate nanofiltration membranes to recycle catalysts (e.g., Pd-based) and reduce waste .

Data Contradiction Analysis

Q. How to address discrepancies in solubility measurements across solvents?

  • Methodological Answer : Standardize measurement protocols:

  • Solvent selection : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy at λmax ~270 nm.
  • Temperature control : Conduct measurements at 25°C ± 0.5°C to minimize variability .

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